molecular formula C11H7Cl2NO B11757490 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one

1-(4,6-Dichloroquinolin-3-yl)ethan-1-one

Cat. No.: B11757490
M. Wt: 240.08 g/mol
InChI Key: ANXRXQKQMWQLGX-UHFFFAOYSA-N
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Description

1-(4,6-Dichloroquinolin-3-yl)ethan-1-one is a chemical compound with the molecular formula C11H7Cl2NO and a molecular weight of 240.09 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

1-(4,6-Dichloroquinolin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4,6-Dichloroquinolin-3-yl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4,6-Dichloroquinolin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

1-(4,6-Dichloroquinolin-3-yl)ethan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H7Cl2NO

Molecular Weight

240.08 g/mol

IUPAC Name

1-(4,6-dichloroquinolin-3-yl)ethanone

InChI

InChI=1S/C11H7Cl2NO/c1-6(15)9-5-14-10-3-2-7(12)4-8(10)11(9)13/h2-5H,1H3

InChI Key

ANXRXQKQMWQLGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2C=CC(=CC2=C1Cl)Cl

Origin of Product

United States

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